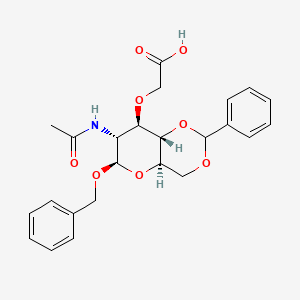

benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(acétylamino)-4,6-O-benzylidène-3-O-(carboxyméthyl)-2-désoxy-β-D-glucopyranoside de benzyle est un dérivé complexe de glucide. Il s'agit d'un glucopyranoside, ce qui signifie qu'il est dérivé du glucose, et il contient plusieurs groupes fonctionnels, notamment des groupes acétylamino, benzylidène et carboxyméthyl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(acétylamino)-4,6-O-benzylidène-3-O-(carboxyméthyl)-2-désoxy-β-D-glucopyranoside de benzyle implique généralement plusieurs étapes. Une méthode courante commence par la protection des groupes hydroxyle du glucose pour former un acétal benzylidène. Ceci est suivi par l'introduction du groupe acétylamino par acétylation. Le groupe carboxyméthyl est ensuite introduit par une réaction de carboxyméthylation. Le produit final est obtenu après déprotection du groupe benzylidène .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement de la synthèse. L'optimisation des conditions de réaction, telles que la température, le pH et le choix du solvant, est cruciale pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(acétylamino)-4,6-O-benzylidène-3-O-(carboxyméthyl)-2-désoxy-β-D-glucopyranoside de benzyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.

Réduction : Les réactions de réduction peuvent être utilisées pour éliminer des groupes fonctionnels spécifiques ou pour les convertir en différentes formes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle peuvent être utilisés pour des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.

Applications De Recherche Scientifique

Le 2-(acétylamino)-4,6-O-benzylidène-3-O-(carboxyméthyl)-2-désoxy-β-D-glucopyranoside de benzyle a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de dérivés de glucides plus complexes.

Biologie : Le composé peut être utilisé pour étudier les interactions glucides-protéines et pour développer des médicaments à base de glucides.

Mécanisme d'action

Le mécanisme d'action du 2-(acétylamino)-4,6-O-benzylidène-3-O-(carboxyméthyl)-2-désoxy-β-D-glucopyranoside de benzyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe acétylamino peut former des liaisons hydrogène avec les protéines, tandis que les groupes benzylidène et carboxyméthyl peuvent participer à des interactions hydrophobes et électrostatiques. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques .

Mécanisme D'action

The mechanism of action of benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the benzylidene and carboxymethyl groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(acétylamino)-2-désoxy-β-D-glucopyranoside de benzyle : Il manque les groupes benzylidène et carboxyméthyl.

4,6-O-benzylidène-2-désoxy-β-D-glucopyranoside de benzyle : Il manque les groupes acétylamino et carboxyméthyl.

2-(acétylamino)-4,6-O-benzylidène-2-désoxy-β-D-glucopyranoside de benzyle : Il manque le groupe carboxyméthyl.

Unicité

Le 2-(acétylamino)-4,6-O-benzylidène-3-O-(carboxyméthyl)-2-désoxy-β-D-glucopyranoside de benzyle est unique en raison de la présence des trois groupes fonctionnels : acétylamino, benzylidène et carboxyméthyl. Cette combinaison de groupes permet une large gamme de modifications chimiques et d'interactions, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .

Propriétés

Formule moléculaire |

C24H27NO8 |

|---|---|

Poids moléculaire |

457.5 g/mol |

Nom IUPAC |

2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |

InChI |

InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23?,24-/m1/s1 |

Clé InChI |

KBBGPRDVHUWBLB-YSAWWDRSSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC(=O)O |

SMILES canonique |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.